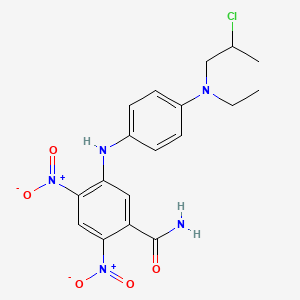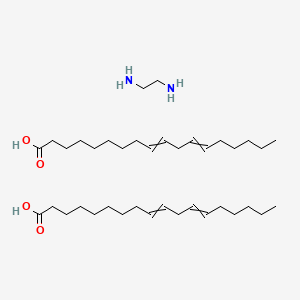
Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) typically involves the reaction of octadeca-9,12-dienoic acid with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as hexane or ethanol, and the mixture is heated to facilitate the reaction. The reaction can be represented as follows:
2 C18H32O2+C2H8N2→(C18H32O2)2C2H8N2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional steps such as purification through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadeca-9,12-dienoic acid moiety to single bonds.
Substitution: The amine groups in ethane-1,2-diamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Electrophiles such as alkyl halides can react with the amine groups under basic conditions.
Major Products
Oxidation: Formation of hydroperoxides or epoxides.
Reduction: Saturated fatty acid derivatives.
Substitution: N-alkylated ethane-1,2-diamine derivatives.
Applications De Recherche Scientifique
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to the presence of linoleic acid.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) involves its interaction with biological membranes and enzymes. The linoleic acid moiety can be incorporated into cell membranes, affecting their fluidity and function. The ethane-1,2-diamine moiety can interact with enzymes and other proteins, potentially modulating their activity. The compound may also exert antioxidant effects by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with similar structural features.
Ethylenediamine: An organic compound with two amine groups, used in various chemical reactions.
Linoleic Acid Ethyl Ester: An ester derivative of linoleic acid with different solubility and reactivity properties.
Uniqueness
Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) is unique due to its combination of a fatty acid and a diamine, resulting in distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
| 12624-35-0 | |
Formule moléculaire |
C38H72N2O4 |
Poids moléculaire |
621.0 g/mol |
Nom IUPAC |
ethane-1,2-diamine;octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
Clé InChI |
KYBYPDUGGWLXNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


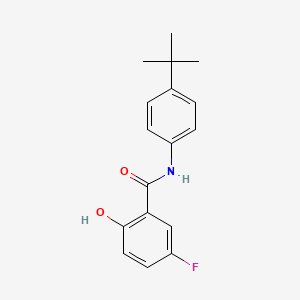
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
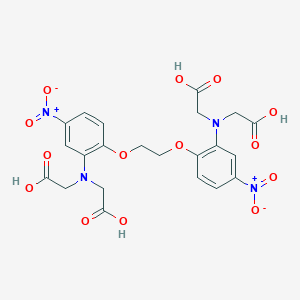
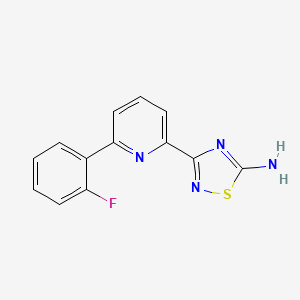

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)



